(6-Hydroxy-5-methylpyridin-3-yl)boronic acid
Overview
Description
(6-Hydroxy-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BNO3 and a molecular weight of 152.95 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyl group and a methyl group. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxy-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of 6-oxo-5-methylpyridin-3-ylboronic acid.
Reduction: Formation of 6-hydroxy-5-methylpyridin-3-ylborane.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(6-Hydroxy-5-methylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (6-Hydroxy-5-methylpyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design . The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-methylpyridin-2-ylboronic acid
- 6-Hydroxy-5-methylpyridin-4-ylboronic acid
- 5-Hydroxy-6-methylpyridin-3-ylboronic acid
Uniqueness
(6-Hydroxy-5-methylpyridin-3-yl)boronic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring, which influences its reactivity and binding properties. This unique structure allows it to participate in specific chemical reactions and form stable complexes with biomolecules, making it valuable in various research applications .
Properties
IUPAC Name |
(5-methyl-6-oxo-1H-pyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3,10-11H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSEGIGVJHAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)C(=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738732 | |
Record name | (5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-46-1 | |
Record name | B-(1,6-Dihydro-5-methyl-6-oxo-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356087-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-hydroxy-5-methylpyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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